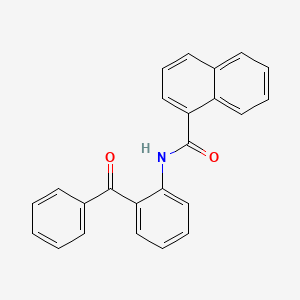

N-(2-benzoylphenyl)-1-naphthamide

Beschreibung

N-(2-Benzoylphenyl)-1-naphthamide is a structurally distinct compound characterized by a naphthamide core substituted with a 2-benzoylphenyl group. This substitution introduces steric and electronic effects that influence its conformational stability and intermolecular interactions. The compound’s solid-state structure, as revealed by X-ray crystallography, demonstrates a bifurcated N–H⋯(O,N) hydrogen bond system that stabilizes its molecular conformation, forming S(6) and S(5) ring motifs . The benzoyl group at the ortho position imposes steric constraints, which significantly affect hydrogen bonding (HB) behavior in both solid and solution states .

The compound’s intramolecular HB dynamics are solvent-dependent. For instance, in DMSO-d₆, the disruption of HB networks occurs with estimated thermodynamic parameters (ΔH° = 28.3 kJ·mol⁻¹, ΔS° = 69.1 J·mol⁻¹·K⁻¹) for related oxalamide derivatives, suggesting similar energetics for N-(2-benzoylphenyl)-1-naphthamide . These interactions are critical for its supramolecular assembly, enabling 1-D and 2-D crystal networks through C–H⋯O and dipolar C=O⋯π interactions .

Eigenschaften

IUPAC Name |

N-(2-benzoylphenyl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17NO2/c26-23(18-10-2-1-3-11-18)21-14-6-7-16-22(21)25-24(27)20-15-8-12-17-9-4-5-13-19(17)20/h1-16H,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWTLBCRCRLBVTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

N-(2-Benzoylphenyl)acetamide

- Key Differences : Lacks the naphthamide core, replacing it with an acetamide group.

- HB Behavior : Steric hindrance from the o-benzoyl group prevents two-center HB formation in both solid and solution states (DMSO-d₆), unlike oxalamide derivatives that form three-center HBs .

- Thermodynamic Stability : Requires cooperative interactions (e.g., C–H⋯O) to stabilize its structure, as standalone HB is insufficient .

N1,N2-Bis(2-benzoylphenyl)oxalamide

- HB Configuration : Forms three-center HBs in solution and solid states due to oxalamide’s extended HB capacity.

- Thermodynamics : Exhibits ΔH° = 28.3 kJ·mol⁻¹ and ΔS° = 69.1 J·mol⁻¹·K⁻¹ for HB disruption in DMSO-d₆, comparable to N-(2-benzoylphenyl)-1-naphthamide .

- Supramolecular Assembly : Leverages intermolecular HBs for 2-D networks, contrasting with the 1-D networks in acetamide analogs .

Conformational Rigidity in Pyrrolidine Derivatives

The compound (2R)-N-(2-Benzoylphenyl)-1-benzyl-pyrrolidine-2-carboxamide shares the 2-benzoylphenyl motif but incorporates a pyrrolidine ring. This modification:

- Enhances Rigidity : Intramolecular HBs (N–H⋯O/N) stabilize a folded conformation, contrasting with the planar naphthamide core .

- Biological Implications : Increased rigidity may improve receptor binding specificity but reduce solubility compared to flexible naphthamides .

Research Findings and Implications

- HB-Driven Supramolecular Assembly : The benzoyl group’s steric effects limit HB formation in N-(2-benzoylphenyl)-1-naphthamide, necessitating intermolecular interactions for crystal stability .

- Activity-Structure Relationships : Para-substituted naphthamides (e.g., chlorophenyl derivatives) exhibit superior biological activity due to reduced steric hindrance and optimized HB capacity .

- Thermodynamic Insights : Solvent polarity (e.g., DMSO-d₆) disrupts HB networks, providing a framework for tuning solubility and stability in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.